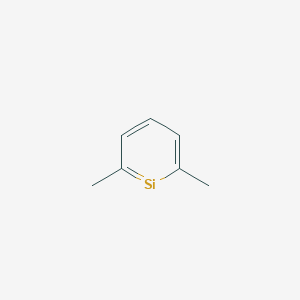![molecular formula C23H28 B12591865 Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- CAS No. 649556-35-4](/img/structure/B12591865.png)
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with two methyl groups and a propyl chain that is further substituted with a phenylcyclohexylidene group. The structure of this compound imparts unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like AlCl₃.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or oleum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halobenzenes, while nitration produces nitrobenzenes.
Scientific Research Applications
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with other aromatic systems, while the phenylcyclohexylidene group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,4-dimethyl-2-pentyl-
- Benzene, 2-ethyl-1,4-dimethyl-
- Benzene, 1,2-dimethyl-4-nitro-
Uniqueness
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is unique due to the presence of the phenylcyclohexylidene group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack this specific substituent.
Properties
CAS No. |
649556-35-4 |
|---|---|
Molecular Formula |
C23H28 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]benzene |
InChI |
InChI=1S/C23H28/c1-18-11-12-19(2)23(17-18)10-6-7-20-13-15-22(16-14-20)21-8-4-3-5-9-21/h3-5,7-9,11-12,17,22H,6,10,13-16H2,1-2H3 |
InChI Key |
MAJSTNBQKLQDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)


![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
